molecular formula C12H15NO7 B589417 DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt CAS No. 1329610-57-2

DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt

Cat. No. B589417
CAS RN: 1329610-57-2
M. Wt: 288.23
InChI Key: MLMBILXCWROGFT-YVOIDUNUSA-N
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Description

DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has been studied extensively for its potential applications in various fields.

Mechanism of Action

The mechanism of action of DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt involves its interaction with the neurotransmitter receptors in the central nervous system. This compound acts as an agonist for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt has been found to have various biochemical and physiological effects. It has been shown to enhance the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. This compound has also been found to improve cognitive function and memory formation.

Advantages and Limitations for Lab Experiments

DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive and readily available. However, its use in lab experiments is limited by its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the study of DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt. One potential direction is the development of new compounds that are more effective and less toxic. Another direction is the study of the potential use of this compound in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt is synthesized using a specific method that involves the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with DL-threo-β-hydroxyaspartic acid to form the desired compound. The final product is obtained as a white crystalline powder.

Scientific Research Applications

DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt has been extensively studied for its potential applications in various fields of scientific research. It has been found to be useful in the study of neurotransmitters and their receptors, as well as in the study of the central nervous system. This compound has also been studied for its potential use in the treatment of various neurological and psychiatric disorders.

properties

CAS RN

1329610-57-2

Product Name

DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt

Molecular Formula

C12H15NO7

Molecular Weight

288.23

IUPAC Name

acetic acid;(2S,3S)-2-azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid

InChI

InChI=1S/C10H11NO5.C2H4O2/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6;1-2(3)4/h1-3,8-9,12H,4,11H2,(H,13,14);1H3,(H,3,4)/t8-,9+;/m1./s1/i8+1,9+1,11+1;

InChI Key

MLMBILXCWROGFT-YVOIDUNUSA-N

SMILES

CC(=O)O.C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O

synonyms

(R,S)-rel-α-Amino-β-hydroxy-1,3-benzodioxole-5-propanoic Acid-13C2,15N Acetate Salt; 

Origin of Product

United States

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